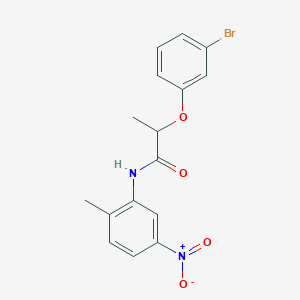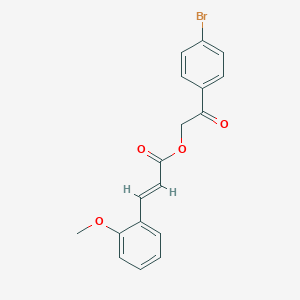
1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine, also known as 2-FMC, is a research chemical that belongs to the piperazine class. It is a derivative of the popular recreational drug, MDMA, and has been extensively studied for its potential use in scientific research.
作用機序
The exact mechanism of action of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine is not well understood. However, it is believed to work by inhibiting the reuptake of serotonin, dopamine, and norepinephrine, leading to an increase in their levels in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine are not well understood. However, it has been shown to produce effects similar to those of MDMA, such as increased sociability, empathy, and euphoria. Additionally, it has been shown to produce mild stimulant effects, such as increased heart rate and blood pressure.
実験室実験の利点と制限
One advantage of using 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine in lab experiments is its high affinity for the serotonin transporter, which makes it a potential candidate for studying the mechanisms of serotonin reuptake inhibition. Additionally, its potential use as a tool in receptor mapping studies and its potential use in the treatment of various psychiatric disorders make it a valuable research tool.
However, one limitation of using 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine in lab experiments is its relatively unknown safety profile. As a research chemical, there is limited information available on its long-term effects on the brain and body. Additionally, its potential for abuse and addiction make it a potentially dangerous substance to work with.
将来の方向性
There are many future directions for the study of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine. One potential direction is the further study of its potential use in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research is needed to fully understand the mechanisms of action of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine and its potential for abuse and addiction. Finally, more research is needed to determine the long-term effects of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine on the brain and body.
合成法
The synthesis of 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine involves the reaction of 1-(2-fluorophenyl)piperazine with 3-methylcyclopentanone in the presence of a reducing agent. The resulting product is then purified through various methods, such as recrystallization or column chromatography. The purity of the final product can be determined through various analytical techniques, such as NMR spectroscopy or mass spectrometry.
科学的研究の応用
1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine has been extensively studied for its potential use in scientific research. It has been shown to have a high affinity for the serotonin transporter, which makes it a potential candidate for studying the mechanisms of serotonin reuptake inhibition. Additionally, 1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine has been studied for its potential use as a tool in receptor mapping studies, as well as its potential use in the treatment of various psychiatric disorders.
特性
IUPAC Name |
1-(2-fluorophenyl)-4-(3-methylcyclopentyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2/c1-13-6-7-14(12-13)18-8-10-19(11-9-18)16-5-3-2-4-15(16)17/h2-5,13-14H,6-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVZYFQAJTIFKAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C1)N2CCN(CC2)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-nitrobenzoyl)-3-phenylspiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B5178848.png)

![4-methoxy-6-[3-(1H-pyrazol-3-yl)phenyl]-2-pyrimidinamine trifluoroacetate](/img/structure/B5178855.png)
![N~2~-[4-(benzyloxy)phenyl]-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]glycinamide](/img/structure/B5178867.png)


![1-bromo-2-[3-(2-ethoxyphenoxy)propoxy]-4,5-dimethylbenzene](/img/structure/B5178889.png)
![2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B5178890.png)
![5-acetyl-3-amino-4-(4-bromophenyl)-6-methyl-4,7-dihydrothieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5178911.png)
![1-iodo-4-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B5178917.png)

![isopropyl [(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5178942.png)
![5-(3-{1-[(4-methyl-1,3-thiazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)pyrimidine](/img/structure/B5178947.png)
![N-[(9H-fluoren-2-ylamino)carbonothioyl]-2,3,5,6-tetrafluoro-4-methoxybenzamide](/img/structure/B5178956.png)